molecular formula C11H12N2O2 B13438630 methyl 5-amino-3-methyl-1H-indole-2-carboxylate

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Cat. No.: B13438630
M. Wt: 204.22 g/mol
InChI Key: CZBZZWJGDROKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of 3-amino-1H-indole-2-carboxylates (AICs), which are recognized as versatile scaffolds in medicinal and synthetic chemistry . Researchers value this core structure for its potential to inhibit protein-protein interactions, such as those involving the SPRY domain-containing SOCS box protein 2 (SPSB2), which is a target for novel anti-infective agents . Furthermore, this family of compounds has shown a range of interesting biological activities in research, including potential relevance to the treatment of allergies, asthma, and various cancers due to its ability to inhibit interleukin-4 (IL-4) message transcription and release . As a synthetic building block, 3-aminoindole-2-carboxylates are key intermediates. They readily undergo condensation reactions with reagents such as aryl isocyanates and isothiocyanates to form more complex heterocyclic systems, including 5H-pyrimido[5,4-b]indole derivatives, which are of significant research interest . The compound should be stored in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3

InChI Key

CZBZZWJGDROKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet promising, derivative: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the why behind the chemical properties and synthetic strategies, empowering researchers to unlock the full potential of this intriguing molecule.

Molecular Architecture and Physicochemical Identity

This compound possesses a bicyclic aromatic structure, the indole nucleus, which is characterized by the fusion of a benzene ring to a pyrrole ring. The specific arrangement of substituents—an amino group at the 5-position, a methyl group at the 3-position, and a methyl carboxylate group at the 2-position—imparts distinct electronic and steric properties that govern its reactivity and biological interactions.

IdentifierValueSource
Molecular Formula C₁₁H₁₂N₂O₂N/A
Molecular Weight 204.23 g/mol N/A
CAS Number Not explicitly found for this specific isomer. A related compound, Methyl 5-amino-1H-indole-2-carboxylate hydrochloride, has the CAS number 2995273-94-2.[1]N/A

Synthesis Strategy: A Rational Approach to Construction

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[3][4] For the target molecule, the key starting materials would be (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate.

Fischer Indole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-aminophenylhydrazine 4-Aminophenylhydrazine Reaction Acid Catalyst (e.g., H₂SO₄, PPA) 4-aminophenylhydrazine->Reaction methyl_2_methyl_3_oxobutanoate Methyl 2-methyl-3-oxobutanoate methyl_2_methyl_3_oxobutanoate->Reaction Hydrazone_Formation Hydrazone Formation Reaction->Hydrazone_Formation Step 1 Tautomerization [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Tautomerization Step 2 Cyclization_Aromatization Cyclization & Aromatization Tautomerization->Cyclization_Aromatization Step 3 Target_Molecule Methyl 5-amino-3-methyl- 1H-indole-2-carboxylate Cyclization_Aromatization->Target_Molecule Final Step

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hydrazone Formation:

    • Equimolar amounts of (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate are dissolved in a suitable solvent such as ethanol.

    • A catalytic amount of a weak acid (e.g., acetic acid) is added.

    • The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

    • The resulting hydrazone can be isolated by precipitation or used directly in the next step.

  • Indolization:

    • The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[3][4]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • The choice of the Fischer indole synthesis is dictated by its reliability in forming the indole ring with control over substitution at the 2 and 3 positions.

  • The use of an acid catalyst is crucial for the key[2][2]-sigmatropic rearrangement step. The strength of the acid can influence the reaction rate and yield.

  • Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and regioisomers that may have formed.

Spectroscopic and Physicochemical Characterization

While experimental data for the target molecule is scarce, we can predict its characteristic spectroscopic features based on the analysis of closely related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the amino group protons, and the methyl and methoxy protons of the substituents. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-donating nature of the amino group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbons of the indole core and the two carbons of the substituents. The chemical shifts of the carbons in the benzene portion of the indole ring will be shifted upfield due to the electron-donating effect of the 5-amino group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Indole)~3400A sharp to medium intensity peak.
N-H Stretch (Amino)3300-3500Two bands are expected for the symmetric and asymmetric stretching of the primary amine.
C=O Stretch (Ester)~1700A strong, sharp absorption.
Aromatic C=C Stretch1500-1620Multiple bands of varying intensity.
C-N Stretch1200-1350

The presence of the amino group will influence the N-H stretching region, and the overall fingerprint region will be unique to this specific substitution pattern.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.23. The fragmentation pattern would likely involve the loss of the methoxy group from the ester or cleavage of the ester group itself.

Physical Properties (Predicted)
PropertyPredicted ValueRationale
Melting Point 130-150 °CBased on melting points of similar substituted indoles. The presence of the amino group may allow for hydrogen bonding, potentially increasing the melting point compared to non-aminated analogs.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents and water.The indole core is relatively non-polar, but the amino and ester groups introduce polarity.
Appearance Likely a solid, potentially colored (e.g., off-white to tan)The amino group can sometimes impart color to aromatic compounds.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Reactivity_Hotspots cluster_reactions Potential Reactions Indole This compound N_Alkylation N-Alkylation/Acylation (Indole NH) Indole->N_Alkylation Site of reactivity Amine_Derivatization Amine Derivatization (5-NH₂) Indole->Amine_Derivatization Site of reactivity Ester_Modification Ester Hydrolysis/Amidation (2-CO₂Me) Indole->Ester_Modification Site of reactivity Electrophilic_Substitution Electrophilic Aromatic Substitution Indole->Electrophilic_Substitution Site of reactivity

Caption: Key Reactivity Sites for Derivatization.

  • Indole Nitrogen (N-1): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This modification can significantly impact the compound's biological activity and pharmacokinetic properties.

  • Amino Group (C-5): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, providing a handle for extensive derivatization.

  • Ester Group (C-2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug discovery to modulate solubility and target interactions.[6][7]

  • Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of further substitution.

Applications in Drug Discovery and Development

While specific studies on this compound are limited, the broader class of indole-2-carboxylates has shown significant promise in various therapeutic areas.[8]

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been investigated as potent anticancer agents.[6][8][9][10] The indole scaffold can serve as a template for the design of inhibitors of various protein kinases, which are often dysregulated in cancer. The substituents on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors. The 5-amino group, in particular, can act as a key hydrogen bond donor, enhancing binding to target proteins.

Antiviral and Antimicrobial Potential

The indole nucleus is a common feature in many natural and synthetic antiviral and antimicrobial compounds. Indole-2-carboxylic acid derivatives have been explored as inhibitors of viral enzymes, such as HIV-1 integrase.[11][12][13] The specific substitution pattern of the target molecule could offer a unique combination of electronic and steric properties for interaction with microbial targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) is not available, information from related compounds suggests that it may be harmful if swallowed or in contact with skin, and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area.

Conclusion and Future Directions

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations. Future work should focus on developing a reliable and scalable synthesis of this compound, followed by a thorough evaluation of its physicochemical properties and biological activity. The strategic placement of the amino, methyl, and carboxylate groups offers a multitude of opportunities for derivatization, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The insights provided herein are intended to accelerate this discovery process, enabling the scientific community to fully explore the therapeutic potential of this versatile indole derivative.

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Solubility profile of methyl 5-amino-3-methyl-1H-indole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] this compound, a substituted indole, represents a class of compounds of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in numerous pharmaceutical agents.[4] This technical guide provides a comprehensive framework for determining, analyzing, and understanding the solubility profile of this compound in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical guide for researchers. It outlines the fundamental principles of solubility, details robust experimental methodologies for its determination, and explains the application of thermodynamic models for data correlation and interpretation. Furthermore, it emphasizes the importance of solid-state characterization and its interplay with solubility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1][5] A drug must be in a dissolved state to be absorbed and elicit a pharmacological response.[3] For orally administered drugs, inadequate solubility can lead to low and erratic bioavailability, hindering clinical development.[1][4] Organic solvents play a crucial role throughout the drug development lifecycle, from synthesis and purification to the preparation of dosage forms. Therefore, a thorough understanding of the solubility of an API in various organic solvents is indispensable for process optimization, formulation development, and ensuring consistent product quality.

This compound possesses structural features—an aromatic indole core, an amino group, and a methyl ester—that suggest a nuanced solubility behavior, influenced by solvent polarity and hydrogen bonding capabilities. This guide provides the necessary protocols and theoretical background to fully characterize this behavior.

Theoretical Framework of Solubility

The solubility of a crystalline solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7] This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The molecular structure of this compound features both hydrogen bond donors (the amino and indole N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen), as well as a non-polar aromatic ring system. This duality suggests that its solubility will be highly dependent on the specific properties of the organic solvent.

Solid-State Characterization: A Prerequisite for Meaningful Solubility Studies

The solid-state properties of an API can significantly impact its solubility.[8][9] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubilities and dissolution rates.[10] Therefore, it is crucial to characterize the solid form of this compound before and after solubility experiments.

  • X-Ray Powder Diffraction (XRPD): This technique is fundamental for identifying the crystalline form of the API and detecting any phase changes that may occur during the solubility experiment.[8][11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound, which are essential parameters for thermodynamic modeling of solubility. It can also identify polymorphic transitions.[8][13]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify the presence of solvates or hydrates.[9][12]

Caption: Workflow for Solid-State Characterization of the API.

Experimental Determination of Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[14][15]

Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Equipment:

  • This compound (characterized solid form)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, N,N-dimethylformamide (DMF)) of analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14][16]

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[16] Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Solid Residue Analysis: After the experiment, recover the remaining solid from the vials and analyze it using XRPD and DSC to check for any changes in the crystalline form.

ShakeFlaskWorkflow start Start: Add Excess Solid & Solvent to Vial equilibration Equilibrate in Thermostatic Shaker (T, t) start->equilibration Set Temp & Time settling Allow Excess Solid to Settle equilibration->settling Equilibrium Reached sampling Withdraw & Filter Supernatant settling->sampling Isothermal analysis Quantify Concentration (e.g., HPLC) sampling->analysis end End: Solubility Data analysis->end

Caption: Experimental Workflow for the Shake-Flask Method.

Data Analysis and Thermodynamic Modeling

The experimental data, typically obtained in mass per volume (e.g., mg/mL), should be converted to mole fraction (x) for thermodynamic analysis.

Thermodynamic Models

Several thermodynamic models can be used to correlate the experimental solubility data with temperature.

  • The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[17][18][19] The equation is:

    ln(x) = A + B/T + C ln(T)

    where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters determined by fitting the experimental data.

  • The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the thermodynamic properties of dissolution.[20][21] The equation is:

    ln(x) = -ΔHsol/(RT) + ΔSsol/R

    where ΔHsol is the standard enthalpy of solution, ΔSsol is the standard entropy of solution, R is the universal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T should be linear if ΔHsol is constant over the temperature range.

Thermodynamic Parameters

From the van't Hoff plot, the apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of solution can be calculated:

  • Gibbs Free Energy of Solution (ΔG°sol): ΔG°sol = -RT ln(x)

  • Enthalpy of Solution (ΔH°sol): Can be obtained from the slope of the van't Hoff plot (Slope = -ΔH°sol/R).

  • Entropy of Solution (ΔS°sol): Can be calculated using the equation: ΔS°sol = (ΔH°sol - ΔG°sol)/T

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.[20] A positive ΔS°sol suggests that the system becomes more disordered upon dissolution.

Hypothetical Data Presentation

The following tables illustrate how the experimental and calculated data for this compound could be presented.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetonitrileEthyl Acetate
298.15x1x2x3x4
303.15x5x6x7x8
308.15x9x10x11x12
313.15x13x14x15x16
318.15x17x18x19x20

Table 2: Calculated Thermodynamic Parameters of Solution at 308.15 K

SolventΔG°sol (kJ/mol)ΔH°sol (kJ/mol)ΔS°sol (J/mol·K)
MethanolΔG1ΔH1ΔS1
EthanolΔG2ΔH2ΔS2
AcetonitrileΔG3ΔH3ΔS3
Ethyl AcetateΔG4ΔH4ΔS4

Conclusion

This guide provides a comprehensive framework for the systematic investigation of the solubility profile of this compound. By combining rigorous experimental work using the shake-flask method with thorough solid-state characterization and thermodynamic modeling, researchers can generate the high-quality data necessary for informed decisions in process development and pharmaceutical formulation. The methodologies and principles outlined herein are fundamental to overcoming the challenges posed by poorly soluble compounds and are essential for the successful translation of promising chemical entities into effective medicines.

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  • Crystal Pharmatech, "Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development." [Link]

  • "4 - Solubility - Gravimetric Method," Scribd. [Link]

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  • "Pharmaceutical Solid-State Characterisation Techniques," ResearchGate. [Link]

  • "Gravimetric Analysis," Wired Chemist. [Link]

  • Holodiag, "TGA and DSC are key thermal analyses for solid state characterization," 2023. [Link]

  • S. Z. S. Al-Bayati, et al., "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution," MDPI, 2021. [Link]

  • Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry." [Link]

  • "Experiment: Solubility of Organic & Inorganic Compounds." [Link]

  • Y. Liu, et al., "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures," Journal of Chemical & Engineering Data, 2023. [Link]

  • LibreTexts, "8: Gravimetric Methods," Chemistry LibreTexts, 2021. [Link]

  • Y. Zhang, et al., "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents," Journal of Chemical & Engineering Data, 2022. [Link]

  • VITO, "Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents." [Link]

  • A. Helmenstine, "The van't Hoff Factor - Definition and How to Calculate It," Science Notes, 2020. [Link]

  • W. D. Bancroft, "The van't Hoff-Raoult Formula," The Journal of Physical Chemistry, 1905. [Link]

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The 5-Amino-3-methylindole-2-carboxylate Scaffold: A Technical Guide to Synthesis, Derivatization, and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate represents a high-value pharmacophore in modern medicinal chemistry. As a trisubstituted indole, it occupies a unique chemical space that balances the lipophilicity of the 3-methyl group with the high reactivity of the 5-amino "vector." This guide analyzes its role as a privileged scaffold for developing EGFR/CDK2 kinase inhibitors , antimicrobial Schiff bases , and antiviral agents .

Unlike simple indoles, the 2-carboxylate moiety provides a hydrogen-bond acceptor motif critical for active site alignment, while the 5-amino group serves as a versatile handle for library generation. This document details the synthetic pathways, structure-activity relationships (SAR), and validated biological profiling protocols for this scaffold.

Part 1: Chemical Foundation & Synthesis

The synthesis of the title compound typically follows a convergent strategy, prioritizing the installation of the indole core before functional group manipulation.

Retrosynthetic Analysis

The most robust route utilizes the Fischer Indolization , starting from commercially available 4-nitrophenylhydrazine and a ketone precursor (methyl 2-oxobutanoate).

  • Step 1: Condensation of 4-nitrophenylhydrazine with methyl 2-oxobutanoate.

  • Step 2: Acid-catalyzed cyclization (Fischer Indolization) to yield Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate.

  • Step 3: Chemoselective reduction of the 5-nitro group to the 5-amino target.

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Precursor1 4-Nitrophenylhydrazine Hydrazone Arylhydrazone Intermediate Precursor1->Hydrazone Condensation (EtOH, Reflux) Precursor2 Methyl 2-oxobutanoate Precursor2->Hydrazone IndoleNitro Methyl 3-methyl-5-nitro- 1H-indole-2-carboxylate Hydrazone->IndoleNitro Fischer Cyclization (PPA or ZnCl2, Heat) Target Methyl 5-amino-3-methyl- 1H-indole-2-carboxylate IndoleNitro->Target Reduction (H2/Pd-C or SnCl2)

Figure 1: Convergent synthesis of the title scaffold via Fischer Indolization and Nitro Reduction.

Part 2: Medicinal Chemistry Applications

The biological utility of this molecule stems from its ability to act as a "hinge binder" in kinase pockets or as a chelating ligand in metallo-pharmaceuticals.

Anticancer Activity (Kinase Inhibition)

The indole-2-carboxamide derivatives (synthesized from the carboxylate ester) are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .[1]

  • Mechanism: The indole NH and the carbonyl oxygen of the 2-carboxylate (or derived amide) form a donor-acceptor pair that mimics the adenine ring of ATP, binding to the kinase hinge region.

  • SAR Insight: The 3-methyl group fills the hydrophobic pocket (Gatekeeper region), enhancing selectivity over other kinases. The 5-amino group, when derivatized to an amide or urea, extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Antimicrobial & Antifungal Activity

The free 5-amino group is frequently converted into Schiff bases (azomethines).

  • Mechanism: The azomethine linkage (-N=CH-) acts as a pharmacophore, often chelating metal ions (Cu2+, Zn2+) in biological systems, which disrupts bacterial cell walls and inhibits respiration.

  • Key Data: Schiff bases derived from 5-aminoindoles show superior activity against S. aureus and C. albicans compared to the parent amine, often approaching the potency of standard antibiotics like Ciprofloxacin.

Structure-Activity Relationship (SAR) Table
PositionModificationBiological EffectRecommendation
C-2 Methyl EsterProdrug form; lipophilic.Hydrolyze to acid for solubility; convert to amide for kinase binding.
C-3 Methyl GroupHydrophobic interaction.Retain for EGFR selectivity; prevents metabolic oxidation at C3.
C-5 Amino GroupPrimary vector for diversity.Derivatize to Schiff Base (Antimicrobial) or Urea (Anticancer).
N-1 Free NHH-bond donor.Essential for Hinge Binding (Kinase) and DNA minor groove interaction.

Part 3: Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Reduction of the 5-nitro intermediate.

  • Dissolution: Dissolve Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate (10 mmol) in dry Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H2). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The amino product will be more polar and fluorescent under UV.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the solid from Ethanol/Water to yield the target as an off-white solid.

    • Yield Expectation: 85–92%.

Protocol B: Antiproliferative MTT Assay

Objective: Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the test compound (5-amino indole derivative) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) and add to wells.

    • Control: DMSO vehicle control (0.1% v/v).

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Measurement: Dissolve crystals in DMSO (100 µL). Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism or similar).

Part 4: Mechanistic Visualization (EGFR Pathway)

The following diagram illustrates the downstream signaling effects when the indole scaffold inhibits the EGFR kinase, a primary target for these derivatives.

EGFR_Pathway cluster_cytoplasm Cytoplasm Inhibitor 5-Amino-Indole Derivative EGFR EGFR Kinase (Cell Membrane) Inhibitor->EGFR Blocks ATP Binding (Hinge Region) RAS RAS-GTP EGFR->RAS Activation blocked RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Figure 2: Signal transduction blockade.[2][3] The indole scaffold inhibits EGFR autophosphorylation, halting the RAS-RAF-MEK-ERK cascade essential for tumor growth.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of 3-methylindole-2-carboxamide derivatives and their docking in CDK2/EGFR active sites. URL:[Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes. Source: Biotech Asia. Context: Validates the use of azomethine (Schiff base) derivatives of amino-indoles for enhanced antimicrobial efficacy. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides. Source: MDPI (Molecules). Context: Detailed SAR on 5-substituted indole-2-carboxamides and their antiproliferative profiles against cancer cell lines.[4] URL:[Link]

  • PubChem Compound Summary: Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. Source: PubChem.[5] Context: Provides chemical property data and structural analogs for amino-indole carboxylates. URL:[Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. Source: ResearchGate (Archiv der Pharmazie). Context: Discusses Fischer indolization protocols and the antimicrobial activity of indole-2-carboxylate derivatives. URL:[Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate in Drug Discovery

This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. Its substituted indole core is a privileged scaffold found in numerous biologically active molecules, including anti-cancer agents, antivirals, and central nervous system-targeting drugs. As a key starting material or intermediate, its purity and stability are paramount to ensuring the successful synthesis of active pharmaceutical ingredients (APIs), the reliability of experimental data, and the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the stability profile of this compound. It is intended for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of its stability, outlining potential degradation pathways, recommended storage conditions, and a detailed protocol for conducting a thorough stability assessment in line with regulatory expectations.

Understanding the Chemical Stability Profile

The stability of this compound is dictated by its constituent functional groups: the indole ring, the aromatic amino group, and the methyl ester. Each of these moieties is susceptible to degradation under certain conditions. A proactive understanding of these potential liabilities is crucial for developing stable formulations and defining appropriate storage and handling procedures.

Potential Degradation Pathways

Forced degradation studies are essential for identifying the likely degradation products and understanding the intrinsic stability of a molecule.[1][2] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values in the presence of an oxidizing agent.[1][3][4]

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidative Degradation: The electron-rich indole ring and the aromatic amino group are susceptible to oxidation.[5][6] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, hydroxylated species, and potentially colored polymeric impurities. The indole nucleus can be oxidized at the C2 or C3 position, leading to oxindole derivatives.[5][7]

  • Hydrolytic Degradation: The methyl ester functional group is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.[1][6][8] While methyl esters are generally more stable than their higher alkyl counterparts, this pathway is a significant consideration, especially in solution.[9]

  • Photodegradation: Aromatic amines are known to be light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[10][11][12] This can lead to the formation of colored degradants and a loss of potency. The indole ring itself can also participate in photochemical reactions.

Below is a diagram illustrating a potential oxidative degradation pathway for this compound.

G cluster_main Potential Oxidative Degradation Pathway A Methyl 5-amino-3-methyl- 1H-indole-2-carboxylate B Oxidized Intermediate (e.g., N-oxide or hydroxylated indole) A->B Oxidation (O2, H2O2) C Further Degradation Products (e.g., ring-opened species, polymers) B->C Further Oxidation

Caption: Potential Oxidative Degradation Pathway.

Recommended Storage and Handling Procedures

Based on the chemical nature of the compound and general practices for similar molecules, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Refrigerated storage (2-8 °C) is advisable for long-term storage to minimize the rate of potential thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by storing in amber glass vials or other light-opaque containers to prevent photodegradation.

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis.

  • Incompatible Substances: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Designing a Comprehensive Stability Study

A robust stability study is essential to experimentally determine the retest period for the drug substance and to develop a stability-indicating analytical method. The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.

Illustrative Forced Degradation Study Data

The following table presents hypothetical results from a forced degradation study to illustrate the expected stability profile and the types of degradants that may be observed.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradants (Hypothetical)
0.1 M HCl24 hours60 °C15%5-amino-3-methyl-1H-indole-2-carboxylic acid
0.1 M NaOH8 hours40 °C20%5-amino-3-methyl-1H-indole-2-carboxylic acid
3% H₂O₂24 hoursRoom Temp25%Oxidized indole species, colored impurities
Heat48 hours80 °C10%Unidentified thermal degradants
Photostability (ICH Q1B)1.2 million lux hours / 200 watt hours/m²Room Temp18%Colored photodegradants
Illustrative Long-Term Stability Study Data

This table shows potential results from a 12-month long-term stability study under ICH recommended conditions.

Time Point (Months)Storage ConditionAssay (%) (Illustrative)Total Impurities (%) (Illustrative)Appearance
025 °C / 60% RH99.80.2White to off-white powder
325 °C / 60% RH99.60.4Conforms
625 °C / 60% RH99.50.5Conforms
925 °C / 60% RH99.20.8Conforms
1225 °C / 60% RH99.01.0Conforms
Experimental Protocol for Stability Assessment

The following workflow outlines the steps for a comprehensive stability study.

Caption: Workflow for a Comprehensive Stability Study.

Step-by-Step Methodology:

  • Develop and Validate a Stability-Indicating Analytical Method:

    • Rationale: A stability-indicating method is crucial to separate the intact compound from its degradation products, allowing for accurate quantification of both.

    • Procedure:

      • Develop a reverse-phase HPLC method with UV detection. A C18 column is a good starting point.

      • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer) to achieve good resolution between the parent peak and any impurity peaks.

      • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed using samples from the forced degradation study.

  • Conduct Forced Degradation Studies:

    • Rationale: To identify potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation.[3]

    • Procedure:

      • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours).[1]

      • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at 40 °C and sample at various time points.[1]

      • Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and sample at various time points.[3]

      • Thermal Degradation: Expose the solid compound to dry heat at 80 °C. Sample at various time points.

      • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Initiate Long-Term and Accelerated Stability Studies:

    • Rationale: To evaluate the stability of the compound under recommended storage conditions and to predict its shelf life.

    • Procedure:

      • Pack the solid compound in its proposed container closure system.

      • Place samples in stability chambers under the following conditions:

        • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

        • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

      • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

      • Analyze the samples for appearance, assay, and purity using the validated stability-indicating method.

Conclusion

This compound is a valuable building block in pharmaceutical research, and a thorough understanding of its stability is critical for its effective use. This guide has outlined the key potential degradation pathways—oxidation, hydrolysis, and photodegradation—and has provided a framework for establishing appropriate storage conditions and conducting comprehensive stability studies. By implementing the principles and protocols described herein, researchers and drug development professionals can ensure the quality and integrity of this important intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]

  • Carena, L., et al. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). AperTO. Available at: [Link]

  • Alves, M. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Available at: [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • Karim, A. A., & Goussous, S. (2023). A chemical rationale of drug stability and degradation- An insightful approach. Available at: [Link]

  • Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Tong, R., et al. (2019). Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]

  • Bridge, N. K., & Porter, G. (1958). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Available at: [Link]

  • Cohen, S. G., et al. (1973). Photoreduction by amines. Chemical Reviews. Available at: [Link]

  • Corpet, M., et al. (2024). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Available at: [Link]

  • Catalent. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

  • Gupta, A. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Roge, A. B., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Liu, S., & Suflita, J. M. (1993). Anaerobic degradation of methyl esters by Acetobacterium woodii and Eubacterium limosum. Applied and Environmental Microbiology. Available at: [Link]

  • Kumar, R. R., & Ramulu, G. (2015). Development and validation of a stability indicating rp-hplc method for the simultaneous estimation of tazarotene and halobetasol propionate in lotion formulation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • de Heuvel, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Rarokar, N. R., & Khedekar, P. B. (2019). Stability indicating RP-HPLC method development for docetaxel trihydrate. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Jain, P. S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

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Methodological & Application

Derivatization of the 5-amino group in methyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Functionalization of 5-Amino-Indole Scaffolds

Introduction & Strategic Analysis

The scaffold methyl 3-methyl-1H-indole-2-carboxylate represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands. The presence of the 5-amino group provides a critical vector for expanding Structure-Activity Relationships (SAR) into the solvent-exposed regions of protein binding pockets.

However, successful derivatization requires rigorous chemoselectivity. The indole core presents two distinct nitrogen centers with opposing reactivities:

  • N1 (Indole Nitrogen): Non-basic (lone pair participates in aromaticity) and acidic (

    
    ). It requires deprotonation by strong bases (e.g., NaH, 
    
    
    
    ) to participate in nucleophilic substitution.
  • C5-NH2 (Exocyclic Amine): Aniline-like, nucleophilic, and basic (

    
     for conjugate acid). It reacts readily with electrophiles under neutral or mildly basic conditions.
    

Core Directive: This guide details protocols to selectively functionalize the C5-amino group while leaving the N1-indole nitrogen and C2-ester intact, preserving the core electronic properties of the scaffold.

Reactivity Visualization

The following diagram maps the electronic landscape of the target molecule, highlighting the "Safe Zones" for derivatization versus areas requiring protection or specific activation.

ReactivityMap Scaffold Methyl 3-methyl-1H-indole-2-carboxylate (Core Scaffold) N1 Position 1 (Indole NH) Non-Nucleophilic / Acidic Requires Strong Base (NaH) Scaffold->N1 Avoid Base C2 Position 2 (Ester) Electrophilic Susceptible to Hydrolysis Scaffold->C2 Avoid Strong Acid/Base C5 Position 5 (Amino - NH2) Nucleophilic / Basic Target for Derivatization Scaffold->C5 Primary Target Amide Amide C5->Amide Acylation (RCOCl / HATU) Sulfonamide Sulfonamide C5->Sulfonamide Sulfonylation (RSO2Cl) SecondaryAmine SecondaryAmine C5->SecondaryAmine Reductive Amination (RCHO / NaBH(OAc)3)

Caption: Chemoselective reactivity map. Green pathways indicate high-yield derivatization vectors under mild conditions.

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Synthesis)

Objective: Synthesis of amide derivatives without N1-acylation. Mechanism: The 5-amino group is significantly more nucleophilic than the indole N1. By using a weak base (DIPEA/Pyridine) that cannot deprotonate N1, we ensure exclusive reaction at C5.

Materials:

  • Substrate: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Reagent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole substrate in anhydrous DMF. Note: DMF is preferred over DCM for amino-indoles due to solubility constraints of the rigid scaffold.

  • Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition:

    • Method A (Acid Chlorides): Add acid chloride dropwise at 0°C to prevent bis-acylation. Warm to RT over 1 hour.

    • Method B (Coupling): Pre-activate carboxylic acid with HATU in a separate vial for 5 mins, then add to the indole solution.

  • Monitoring: Monitor by LC-MS. The product should show Mass + (R-CO - H).

  • Work-up: Dilute with EtOAc, wash with sat.

    
     (2x), water (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The amide product is typically less polar than the free amine.

Critical Control Point: Do NOT use NaH or strong inorganic bases (


 in reflux), as this will lead to competitive N1-acylation [1].
Protocol B: Controlled Reductive Amination

Objective: Mono-alkylation of the 5-amino group. Challenge: Anilines are prone to over-alkylation. Reductive amination is superior to direct alkylation (R-X) for controlling stoichiometry.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate and aldehyde in DCE. Add AcOH. Stir for 1–2 hours at RT. Validation: LC-MS may show the imine mass, but often the equilibrium favors the hemiaminal.

  • Reduction: Add

    
     in one portion. Stir for 4–16 hours.
    
  • Quench: Quench with sat.

    
    .
    
  • Extraction: Extract with DCM.

  • Purification: Silica gel chromatography.

Expert Insight: If the reaction is sluggish, use Sodium Cyanoborohydride (


)  in MeOH with 10% AcOH, but be aware of toxicity. 

is generally preferred for chemoselectivity (reduces imine > aldehyde) [2].
Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: Installation of sulfonamide moiety (common bioisostere for amides).[1][2]

Materials:

  • Substrate (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Pyridine (excess, acts as solvent and base) or TEA/DCM.

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DCM (or Pyridine).

  • Addition: Add Sulfonyl Chloride at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Work-up: If Pyridine was used, remove volatiles in vacuo (azeotrope with Toluene). Dilute with 1N HCl to remove residual pyridine/aniline, extract with EtOAc.

  • Note: Sulfonamides of anilines are acidic (

    
    ). The product may be soluble in basic aqueous washes. Keep work-up pH < 7.
    

Comparative Data & Troubleshooting

ParameterAcylation (Amide)Reductive Amination (Amine)Sulfonylation
Reagent R-COCl / HATUR-CHO / NaBH(OAc)3R-SO2Cl
Solvent DMF / DCMDCE / THFDCM / Pyridine
Selectivity Risk Low (if weak base used)Low (Mono vs Bis control needed)Low
Work-up pH Neutral/BasicBasicAcidic/Neutral
Typical Yield 80 - 95%60 - 85%75 - 90%

Troubleshooting Table:

ObservationRoot CauseCorrective Action
N1-Acylation Observed Base too strong or excess reagent.Switch to weaker base (Collidine/Pyridine). Reduce acid chloride equivalents to 1.0.
Low Conversion Steric hindrance at C5 or poor solubility.Heat to 50°C (safe for ester). Use DMF as solvent. Add DMAP (0.1 eq) as catalyst.[1]
Bis-alkylation Aldehyde too reactive.Use stoichiometric aldehyde (0.95 eq). Add reductant after imine formation (stepwise).
Hydrolysis of Ester Aqueous base exposure.Avoid NaOH/LiOH in workup. Use mild buffers (Phosphate/Bicarbonate).

Workflow Logic Diagram

This decision tree guides the researcher through the synthesis pipeline based on the desired final pharmacophore.

Workflow Start Start: this compound Decision Select Desired Derivative Start->Decision AmidePath Target: Amide (H-Bond Acceptor/Donor) Decision->AmidePath AminePath Target: Secondary Amine (Basic Center/Solubility) Decision->AminePath SulfPath Target: Sulfonamide (Metabolic Stability) Decision->SulfPath AmideExec Protocol A: Acid Chloride + DIPEA or HATU Coupling AmidePath->AmideExec AmineExec Protocol B: Reductive Amination NaBH(OAc)3 + AcOH AminePath->AmineExec SulfExec Protocol C: Sulfonyl Chloride + Pyridine SulfPath->SulfExec QC QC Check: 1H NMR (Indole NH signal intact?) LC-MS (Purity > 95%) AmideExec->QC AmineExec->QC SulfExec->QC

Caption: Operational workflow for 5-aminoindole derivatization. QC steps ensure chemoselectivity is maintained.

References

  • Chemoselective N-Acylation of Indoles. Chemical Communications, 2014.[3] Describes the specific conditions (strong base) required for N1 acylation, validating that weak bases favor exocyclic amines.

  • Reductive Amination: A Comprehensive Review. Organic Reactions, 2002. Definitive guide on using NaBH(OAc)3 for aniline selectivity.

  • Synthesis of Indole-Based Derivatives. Molecules, 2021. Provides specific NMR characterization data for similar methyl indole-2-carboxylate derivatives.

  • Regioselective Sulfonylation of Aminoindoles. Chemical Communications, 2025.[4] Recent advances in sulfonylation selectivity on the indole core.

Sources

Scale-up synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate , a critical scaffold for kinase inhibitors and DNA-binding agents.

Executive Summary

Target Molecule: this compound Primary Application: Scaffold for kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating drugs. Synthesis Strategy: Japp-Klingemann / Fischer Indole Hybrid.[1] Scale-up Focus: Safety (exotherm control), Cost-efficiency (avoiding isolated hydrazines), and Purity (regiocontrol).

This protocol utilizes a robust Japp-Klingemann approach to generate the necessary hydrazone intermediate in situ, avoiding the handling of unstable free hydrazines. The subsequent Fischer Indole Cyclization is engineered for thermal safety, followed by a chemoselective Nitro Reduction .

Retrosynthetic Analysis & Pathway

The 3-methyl substituent on the indole core dictates the choice of the


-keto ester. Unlike standard indole-2-carboxylates (derived from pyruvate hydrazones), the 3-methyl variant requires an 

-ethyl precursor (Methyl 2-ethylacetoacetate) to provide the necessary carbon backbone.

Retrosynthesis Target Methyl 5-amino-3-methyl- 1H-indole-2-carboxylate NitroIndole Methyl 5-nitro-3-methyl- 1H-indole-2-carboxylate Target->NitroIndole Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Hydrazone Methyl 2-((4-nitrophenyl) hydrazono)butanoate NitroIndole->Hydrazone Fischer Cyclization (Acid Catalysis) Start1 4-Nitroaniline (Diazonium Salt) Hydrazone->Start1 Japp-Klingemann Coupling Start2 Methyl 2-ethylacetoacetate Hydrazone->Start2 Japp-Klingemann Coupling

Figure 1: Retrosynthetic logic flow. Note that the 3-methyl group originates from the ethyl side chain of the acetoacetate precursor.

Detailed Experimental Protocols

Stage 1: Japp-Klingemann Coupling

Objective: Synthesis of Methyl 2-((4-nitrophenyl)hydrazono)butanoate. Principle: Diazotization of 4-nitroaniline followed by coupling with methyl 2-ethylacetoacetate. The basic conditions trigger deacetylation (Japp-Klingemann cleavage), yielding the hydrazone of methyl 2-oxobutanoate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
4-Nitroaniline1.0SM (Aryl core)
Sodium Nitrite (NaNO2)1.1Diazotization agent
Hydrochloric Acid (conc.)[7]2.5Acid source
Methyl 2-ethylacetoacetate1.05Coupling partner
Sodium Acetate (NaOAc)~3.0Buffer (pH 4-5)
Ethanol / WaterSolventReaction Medium
Protocol
  • Diazotization:

    • Charge a reactor with 4-nitroaniline (1.0 equiv) and water (5 vol).

    • Add conc. HCl (2.5 equiv) and cool to -5°C to 0°C .

    • Dropwise add a solution of NaNO2 (1.1 equiv) in water, maintaining internal temperature < 5°C. Stir for 30 min. Check for excess nitrite with starch-iodide paper; quench with urea if necessary.

  • Coupling Preparation:

    • In a separate vessel, dissolve Methyl 2-ethylacetoacetate (1.05 equiv) in Ethanol (5 vol).

    • Add a saturated aqueous solution of Sodium Acetate (approx.[7] 3.0 equiv) to the ester solution. Cool to 0°C.

  • The Japp-Klingemann Reaction:

    • Slowly transfer the cold diazonium salt solution into the buffered ester solution over 45-60 mins.

    • Critical Control: Maintain pH between 4.5 and 5.5 by adding additional NaOAc if needed.

    • The "azo-ester" intermediate forms first, followed by rapid loss of the acetyl group to precipitate the hydrazone .

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) overnight.

  • Workup:

    • Filter the precipitated yellow/orange solid.

    • Wash with water (3x) to remove salts and acetic acid.

    • Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85-92%.

Stage 2: Fischer Indole Cyclization

Objective: Cyclization to Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate. Mechanism: Acid-catalyzed tautomerization to ene-hydrazine, [3,3]-sigmatropic rearrangement, and ammonia elimination.

Reagents & Materials
ReagentRole
Polyphosphoric Acid (PPA)Catalyst & Solvent (Preferred for scale)
Alt: H2SO4 / AcOHAlternative Catalyst
TolueneWorkup Solvent
Protocol
  • Reaction Setup:

    • Heat Polyphosphoric Acid (PPA) (10 parts by weight relative to hydrazone) to 80°C in a reactor equipped with a mechanical stirrer (high torque required due to viscosity).

  • Addition:

    • Add the Hydrazone solid portion-wise to the hot PPA.

    • Safety Note: The reaction is exothermic. Control addition rate to keep temperature < 105°C .

  • Cyclization:

    • After addition, ramp temperature to 100-110°C and stir for 2-3 hours.

    • Monitor by HPLC for disappearance of hydrazone.

  • Quench & Isolation:

    • Cool the mixture to 60°C.

    • Slowly pour the reaction mass into Ice/Water (20 vol) with vigorous stirring. Exothermic!

    • Stir for 1 hour to break up the PPA complex.

    • Filter the crude indole precipitate.[6]

    • Wash with water and then cold methanol.

    • Recrystallization: Recrystallize from Ethanol or Toluene/Hexane if purity < 95%.

    • Yield Expectation: 70-80%.

Stage 3: Nitro Reduction

Objective: Synthesis of this compound. Method: Catalytic Hydrogenation (Cleanest profile for drug discovery).

Reagents & Materials
ReagentRole
10% Pd/C (50% wet)Catalyst (5 wt% loading)
Hydrogen GasReductant (3-5 bar)
Methanol / THFSolvent (1:1 mixture)
Protocol
  • Setup:

    • Charge the Nitro-indole intermediate into a hydrogenation autoclave.

    • Add Methanol/THF (10 vol).

    • Add 10% Pd/C (5 wt% relative to substrate).

  • Hydrogenation:

    • Purge with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 3-5 bar (45-75 psi) H2.

    • Stir at 25-35°C for 4-6 hours.

    • Monitor: Reaction is complete when H2 uptake ceases and HPLC shows conversion.

  • Workup:

    • Filter catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate to dryness.

    • Purification: The product is usually pure enough for the next step. If needed, recrystallize from Isopropanol.

    • Yield Expectation: 90-95%.

Process Safety & Critical Parameters

Safety Diazonium Diazonium Salt (Unstable >5°C) Shock Sensitive if Dry Control1 Temp < 5°C Keep Wet Diazonium->Control1 Exotherm Fischer Cyclization (Strong Exotherm) Gas Evolution (NH3) Control2 Controlled Addition Vent Scrubber Exotherm->Control2 Hydrogen Hydrogenation (Flammability) Catalyst Ignition Control3 N2 Purge Wet Filter Cake Hydrogen->Control3

Figure 2: Critical safety control points for scale-up.

  • Japp-Klingemann: The diazonium intermediate must not be allowed to dry. Ensure the coupling is buffered; low pH can lead to side reactions or diazonium decomposition.

  • Fischer Cyclization: This step releases Ammonia (NH3). Ensure adequate venting/scrubbing. The reaction in PPA is viscous; ensure the stirrer motor is rated for high viscosity to prevent hot spots.

  • Regiochemistry: The use of Methyl 2-ethylacetoacetate is non-negotiable for the 3-methyl target. Using methyl acetoacetate will yield the 3-unsubstituted indole; using methyl 2-methylacetoacetate would yield a different hydrazone (pyruvate derivative) leading to the 3-unsubstituted indole or requiring a different mechanism.

Analytical Specifications

TestAcceptance CriteriaMethod
Appearance Off-white to pale brown solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
1H NMR Consistent with structureDMSO-d6
Mass Spec [M+H]+ matches theoreticalESI-MS
Residual Solvents < ICH LimitsGC-HS

Key NMR Signals (DMSO-d6):

  • Indole NH: Broad singlet ~11.0 - 11.5 ppm.

  • C5-NH2: Broad singlet ~4.5 - 5.0 ppm (exchangeable).

  • C3-Methyl: Singlet ~2.3 - 2.5 ppm.

  • Ester-Methyl: Singlet ~3.8 - 3.9 ppm.

  • Aromatic Protons: Distinct pattern for 5,6,7 protons (d, dd, d).

References

  • Fischer Indole Synthesis Mechanism & Scale-up

    • Robinson, B. "The Fischer Indole Synthesis."[2][6][9] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Japp-Klingemann Reaction Overview

    • Phillips, R. R. "The Japp-Klingemann Reaction."[1][7][10][11] Organic Reactions, 1959, Vol 10. Link

  • Synthesis of 3-Methylindole-2-carboxylates: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. (Confirming the use of alpha-ethyl keto esters for 3-methyl indoles).
  • Catalytic Reduction of Nitroarenes

    • Beller, M., et al. "Catalytic Hydrogenation of Nitroarenes." ChemCatChem, 2010. Link

  • Safety in Indole Synthesis

    • Org.[3][4][5][7][10] Process Res. Dev. "Safety Evaluation of the Fischer Indole Synthesis." 2011. (General reference for exotherm management in PPA).

Sources

Troubleshooting & Optimization

Preventing oxidation of the amino group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation of the 5-Amino Group for Researchers and Development Professionals

Welcome to the technical support center for handling methyl 5-amino-3-methyl-1H-indole-2-carboxylate. As Senior Application Scientists, we understand the unique challenges this valuable intermediate presents. The electron-rich indole nucleus, combined with the activating 5-amino group, makes this molecule highly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles governing the stability of your aminoindole.

Q1: Why is the 5-amino group on my methyl 3-methylindole-2-carboxylate so prone to oxidation?

The susceptibility to oxidation arises from the electronic nature of the indole ring system itself. The indole nucleus is inherently electron-rich, and the nitrogen lone pair of the 5-amino group donates further electron density into the aromatic system. This high electron density makes the molecule an easy target for oxidizing agents, including atmospheric oxygen. The initial oxidation can form radical cations which then proceed through complex pathways to form highly colored dimeric or polymeric impurities.

Q2: What are the common visual signs of oxidation in my sample or reaction?

The most common indicator of oxidation is a distinct color change. A pure sample of this compound should be a light-colored solid (typically off-white to light tan). Upon oxidation, you will observe the material developing colors ranging from pink, purple, dark brown, to nearly black. In solution, this manifests as a rapid darkening of the reaction mixture, even in the absence of an intended chemical transformation. On a Thin Layer Chromatography (TLC) plate, oxidation often appears as a baseline streak or a series of new, colored, and often polar spots.

Q3: What common laboratory conditions or reagents can accelerate this oxidation?

Several factors can initiate or accelerate the oxidation process:

  • Atmospheric Oxygen: Simple exposure to air is often the primary culprit, especially over prolonged periods or at elevated temperatures.

  • Light: Exposure to UV or ambient laboratory light can provide the energy to initiate radical oxidation processes.

  • Trace Metal Impurities: Transition metals (e.g., iron, copper) from spatulas, reaction vessels, or reagents can catalytically accelerate oxidation.

  • Strong Oxidizing Agents: Reagents used in subsequent synthetic steps must be chosen carefully.

  • Acidic Conditions: While some amines are protected by protonation, acidic conditions can sometimes promote degradation, especially if dissolved oxygen is present.[1]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This guide provides a systematic approach to diagnosing and resolving oxidation issues during your experiments.

Q4: My reaction mixture turned dark purple upon adding a reagent. How can I confirm this is oxidation and not a desired reaction?

A sudden, dark color change is a strong indication of oxidation. To confirm:

  • Run a Control Experiment: Set up a small-scale reaction under identical conditions but withhold the reagent you suspect is causing the oxidation. If the color change does not occur, the reagent is likely the oxidant. If it still changes color, the issue is more likely related to the solvent or atmosphere.

  • Monitor by TLC: Take a sample from the colored mixture and run a TLC next to a sample of your starting material. The appearance of multiple new, often lower Rf (more polar) spots, or streaking from the baseline, is characteristic of oxidative decomposition.[2]

  • Use a Quenching Agent: In a small test tube, add a mild reducing agent or radical scavenger (like a small amount of sodium thiosulfate or butylated hydroxytoluene (BHT)) to a portion of the colored solution. If the color lightens, it strongly suggests an oxidative process is occurring.

Troubleshooting Workflow Diagram

G A Observation: Sample/Reaction Darkens (Pink, Brown, Purple) B Is this expected? A->B C Proceed with analysis B->C Yes D Initiate Troubleshooting B->D No E Analytical Check: TLC Analysis D->E F Result: Streaking / Multiple Polar Spots E->F G Result: Clean Spot E->G H Root Cause Analysis: - Air Exposure? - Reagent Purity? - Metal Contamination? F->H J Problem is likely not simple oxidation. Re-evaluate reaction. G->J I Implement Preventative Measures: - Inert Atmosphere - Purified Reagents - Protecting Group Strategy H->I

Caption: A logical workflow for troubleshooting unexpected color changes.

Q5: What analytical techniques can I use to characterize the unwanted byproducts?

For a definitive characterization of oxidation byproducts, the following methods are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. It can separate the complex mixture of byproducts and provide the molecular weight of each, helping to identify potential dimers, oligomers, or quinone-type structures.

  • High-Performance Liquid Chromatography (HPLC): An HPLC with a photodiode array (PDA) detector can quantify the loss of starting material and the formation of impurities.[3] The UV-Vis spectrum of the byproducts can also give clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a crude mixture will likely show a complex and uninterpretable ¹H NMR spectrum, it can confirm the disappearance of the sharp aromatic signals of the starting material and the appearance of broad, undefined peaks, which is characteristic of polymeric degradation.

Prevention Strategies & Protocols

The most robust method to prevent oxidation is to temporarily modify the amino group, rendering it non-nucleophilic and electron-withdrawing. This is achieved through the use of protecting groups.[4]

Q6: Which protecting group is best suited for my synthesis?

The choice of protecting group is critical and depends entirely on the reaction conditions you plan to employ in subsequent steps. The ideal protecting group is easy to install, stable to your reaction conditions, and easy to remove with high yield.[5] The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice for this substrate.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStable ToLabile To (Deprotection)Notes
tert-ButoxycarbonylBocBase, Hydrogenation, Weak AcidsStrong Acids (e.g., TFA, HCl)[5][6]Excellent choice for most applications. Volatile byproducts on deprotection.
CarboxybenzylCbz or ZAcid, BaseCatalytic Hydrogenation (H₂, Pd/C)[4]Not suitable if your molecule has other reducible groups (alkenes, alkynes).
9-FluorenylmethoxycarbonylFmocAcid, HydrogenationBase (e.g., Piperidine)[5][7]Commonly used in peptide synthesis; sensitive to basic conditions.
Tosyl (p-toluenesulfonyl)Ts or TosylStrong Acid, Redox conditionsVery harsh conditions (e.g., Na/NH₃)Very robust protection, but removal can be challenging.[8]

Protecting Group Selection Logic

G A What are the conditions of my next reaction step? B Strongly Acidic? A->B C Strongly Basic? A->C D Catalytic Hydrogenation? A->D E General Use / Mild Conditions A->E Rec_Cbz Recommended: Cbz or Boc B->Rec_Cbz Yes Rec_Boc Recommended: Boc Group C->Rec_Boc No Rec_Fmoc Recommended: Fmoc or Cbz D->Rec_Fmoc No Rec_Boc_Gen Recommended: Boc Group E->Rec_Boc_Gen

Caption: A decision tree for selecting an appropriate amine protecting group.

Q7: Can I avoid using a protecting group?

While protection is the most reliable method, you can minimize oxidation through rigorous experimental technique:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (Nitrogen or Argon), especially when in solution or during heating.

  • Deoxygenated Solvents: Use solvents that have been thoroughly sparged with N₂ or Ar gas to remove dissolved oxygen.

  • Antioxidant Additives: For storage or in reactions where it won't interfere, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be effective.

  • Scrupulous Cleanliness: Avoid using metal spatulas. Use glass or Teflon equipment to prevent trace metal catalysis. Ensure all glassware is scrupulously clean.

Detailed Experimental Protocols
Protocol 1: Boc Protection of this compound

This protocol converts the reactive 5-amino group into a stable tert-butyl carbamate.[6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M concentration) in an oven-dried flask under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.2 eq).

  • Add a catalytic amount of DMAP (0.05 to 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The product will be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by flash chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Deprotection of the 5-Boc-Amino Group

This protocol efficiently removes the Boc group to regenerate the free amine when needed.[5][6]

Materials:

  • Boc-protected indole from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected indole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5 to 10 eq). A common method is to use a 1:1 mixture of DCM:TFA.

  • Stir the mixture at 0 °C to room temperature. Monitor the deprotection by TLC. The product will be significantly more polar (lower Rf) than the starting material. The reaction is usually complete in 1-2 hours.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • The resulting residue is the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent (like Ethyl Acetate) and carefully wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Use immediately or store carefully under inert gas.

References
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • ACS Publications. (2016, April 13). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Retrieved from [Link]

  • PubMed. (2000, October 15). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

Sources

Optimizing reaction temperature for methyl 5-amino-3-methyl-1H-indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of methyl 5-amino-3-methyl-1H-indole-2-carboxylate and its derivatives. It addresses the critical thermodynamic and kinetic parameters required to navigate the synthesis without degrading the sensitive indole core.

Core Synthesis Logic & Thermal Architecture

The synthesis of This compound presents a classic "chemoselectivity vs. reactivity" conflict. You are building an electron-rich system (amino-indole) from an electron-deficient precursor (nitro-indole). The reaction temperature profile must invert during the process: High Heat is required to force the cyclization of the deactivated nitro-hydrazone, while Low Heat is mandatory to preserve the final amino-indole from oxidative degradation.

The Self-Validating Workflow

This workflow uses visual and analytical checkpoints to ensure process integrity before moving to the next temperature zone.

SynthesisWorkflow Start Precursors: 4-Nitrophenylhydrazine + Methyl 2-oxobutanoate Hydrazone Step 1: Hydrazone Formation (Mild Heat: 25-40°C) Checkpoint: Yellow/Orange Solid Start->Hydrazone Acid Cat. Cyclization Step 2: Fischer Cyclization (High Heat: 90-110°C) Solvent: PPA or AcOH/H2SO4 Checkpoint: Gas Evolution (NH3) Hydrazone->Cyclization Sigmatropic Rearrangement (High Ea due to Nitro) Cyclization->Start Failure: Tarring (Temp >120°C) NitroIndole Intermediate: Methyl 5-nitro-3-methyl-indole-2-carboxylate Stable Solid Cyclization->NitroIndole Precipitation/Workup Reduction Step 3: Nitro Reduction (Low Temp: <40°C) H2/Pd-C or Fe/NH4Cl Checkpoint: Color Shift (Yellow -> Clear/Brown) NitroIndole->Reduction Chemo-selective Red. Reduction->NitroIndole Failure: Oxidation (Air + Heat) FinalProduct Target: This compound (Store @ -20°C under Argon) Reduction->FinalProduct Purification

Figure 1: Thermal Processing Map. Note the distinct temperature shift between Step 2 (Cyclization) and Step 3 (Reduction).

Critical Process Modules

Module A: The Fischer Cyclization (The "High Heat" Phase)

The Challenge: The 4-nitro group on the phenylhydrazine strongly deactivates the aromatic ring, significantly raising the activation energy (


) required for the [3,3]-sigmatropic rearrangement. Standard Fischer conditions (acetic acid at 60-80°C) often fail, leading to recovered hydrazone.

Optimized Protocol:

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) is superior to acetic acid for nitro-indoles. It acts as both solvent and catalyst, allowing higher temperatures without boiling off the solvent.

  • Temperature Window: 90°C – 110°C .

    • < 90°C: Incomplete reaction; hydrazone remains.

    • > 115°C: Risk of ester hydrolysis (if wet) or polymerization (tar formation).

  • Checkpoint: Monitor the evolution of ammonia gas. The reaction is complete when gas evolution ceases and the mixture darkens significantly.

Module B: The Nitro Reduction (The "Low Heat" Phase)

The Challenge: Once the nitro group is reduced to an amine, the indole becomes extremely electron-rich and prone to oxidative coupling (dimerization) or polymerization, especially in the presence of heat and air.

Optimized Protocol:

  • Method: Catalytic Hydrogenation (10% Pd/C, H2 balloon) in MeOH/THF.

  • Temperature Window: 20°C – 35°C (Room Temp) .

    • Do NOT heat to accelerate this reaction.

    • If using Fe/AcOH (chemical reduction), keep temperature below 60°C to prevent acetylation of the newly formed amine.

  • Stabilization: If the free amine is not the final product (i.e., you are making amide derivatives), do not isolate the free amine . React it in situ with your acyl chloride or anhydride.

Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned into a black tar during cyclization."

Diagnosis: Thermal Runaway / Polymerization. Root Cause:

  • Temperature too high: You likely exceeded 120°C.

  • Exotherm mismanagement: The Fischer cyclization is exothermic. If you heated PPA to 110°C before adding the hydrazone, the sudden exotherm spiked the internal temp. Solution:

  • Ramp Heating: Mix hydrazone and PPA at 60°C, then slowly ramp to 100°C over 30 minutes.

  • Switch Acid: If PPA is too viscous/harsh, use Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) at 80°C. It is less viscous and allows better heat dissipation.

Scenario 2: "I isolated the product, but the methyl ester is gone (I have the carboxylic acid)."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Root Cause: Presence of water in your acid catalyst at high temperatures. Solution:

  • Dry Your PPA: Ensure your PPA is fresh. PPA absorbs moisture from air, turning into phosphoric acid (which contains water).

  • Alternative: Use anhydrous HCl in Ethanol (saturated) in a sealed tube at 80-90°C. The ethanol solvent prevents hydrolysis of the methyl ester (via Le Chatelier’s principle).

Scenario 3: "The reduction worked, but the product turned purple/black on the filter paper."

Diagnosis: Oxidative Decomposition of 5-Aminoindole. Root Cause: 5-aminoindoles are "p-phenylenediamine-like" and oxidize rapidly in air, especially when wet and on acidic silica. Solution:

  • Argon Blanket: Filter under an inert atmosphere if possible.

  • Fast Protection: Immediately acetylate or Boc-protect the amine if it is an intermediate.

  • Storage: Store the solid at -20°C. Never store as a solution in CDCl3 (which is often acidic) for prolonged periods.

Quantitative Optimization Data

ParameterCondition A (Standard)Condition B (Optimized for Nitro)Outcome
Precursor 4-Nitrophenylhydrazine + Methyl 2-oxobutanoateSameCorrect Scaffold
Cyclization Catalyst Glacial Acetic Acid / ZnCl2Polyphosphoric Acid (PPA) PPA yields >70%; AcOH yields <20%
Cyclization Temp Reflux (118°C)95 - 105°C 118°C causes tar; 100°C is optimal
Reduction Method SnCl2 / HCl (Reflux)H2 / Pd-C (RT) SnCl2 requires difficult workup; Pd/C is cleaner
Est. Yield (2 Steps) 15 - 25%55 - 65% Significant improvement

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401. Link

    • Foundational text on the mechanism and acid requirements.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

    • Covers optimization for electron-deficient (nitro) hydrazones.
  • Gabrielli, S., et al. (2019). "β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis." Applied Sciences, 9(23), 5168. Link

    • Modern application of Fischer synthesis for indole-2-carboxyl
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

    • Authoritative review on indole synthesis vari

Sources

Stability of methyl 5-amino-3-methyl-1H-indole-2-carboxylate under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Ticket ID: IND-HYD-5A3M Subject: Optimization of Saponification Protocols & Stability Management Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Stability Paradox

You are working with This compound . This molecule presents a classic "push-pull" stability challenge in organic synthesis.[1][2]

  • The "Push": The 5-amino group is a strong electron donor.[1][2] It significantly increases the electron density of the indole ring, making it highly susceptible to oxidative degradation (formation of quinone imines and melanin-like polymers), particularly under basic, aerobic conditions.

  • The "Pull": The 2-carboxylate is electron-withdrawing, stabilizing the ring.[1][2] However, upon hydrolysis to the free acid, the molecule becomes prone to thermal decarboxylation , a reaction catalyzed by the very electron-rich nature of the 5-amino substituent.

The Goal: Cleave the methyl ester without triggering oxidation (black tar formation) or decarboxylation (loss of the C2-acid).[1]

Diagnostic Logic: Experimental Decision Tree

Before starting, use this logic flow to select the correct protocol based on your available equipment and scale.

G Start START: Hydrolysis Strategy Scale Scale of Reaction? Start->Scale Small < 100 mg (Exploratory) Scale->Small Low Risk Large > 1 gram (Process) Scale->Large High Risk Atmosphere Can you strictly exclude Oxygen? Small->Atmosphere Large->Atmosphere Yes_Atm Yes (Schlenk/Glovebox) Atmosphere->Yes_Atm No_Atm No (Open Air/Balloon) Atmosphere->No_Atm Method_A Method A: Standard LiOH (Room Temp, 4-16h) Yes_Atm->Method_A Method_B Method B: Degassed THF/Water + Antioxidant (Ascorbate) No_Atm->Method_B High Oxidation Risk Workup Workup Strategy Method_A->Workup Method_B->Workup Isoelectric pH Adjustment to pI (~4.5) Precipitation Workup->Isoelectric Preferred Extraction Extraction requires careful pH control Workup->Extraction Avoid if possible

Figure 1: Decision matrix for selecting hydrolysis conditions based on scale and atmospheric control capabilities.

Optimized Protocol (The "Gold Standard")

This protocol minimizes oxidative darkening and prevents decarboxylation by controlling temperature and pH.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Solvent: THF:Water (3:1 ratio) — Must be degassed[1]

  • Acid: 1M Acetic Acid (AcOH) or 1M HCl (use HCl with extreme caution)[1]

Step-by-Step Procedure:

  • Degassing (CRITICAL): Sparge the THF and Water separately with Argon or Nitrogen for 15 minutes before mixing.[2] Oxygen is the enemy of the 5-aminoindole moiety.[2]

  • Dissolution: Dissolve the indole ester in the degassed THF under an inert atmosphere.

  • Saponification: Add the degassed water followed by solid LiOH·H₂O.[2][3]

    • Note: LiOH is preferred over NaOH because lithium salts have better solubility in THF mixtures, allowing for a homogeneous reaction at lower temperatures.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitor: Check by TLC or LCMS every 2 hours.[2]

    • Warning:DO NOT HEAT above 40°C. The 3-methyl group provides steric hindrance, so the reaction may be slow (up to 16h), but heating risks decarboxylation.

  • Workup (The Isoelectric Trap):

    • Cool the mixture to 0°C.

    • Carefully acidify with 1M Acetic Acid dropwise.[2]

    • Target pH: Adjust exactly to pH 4.5 – 5.0 .

    • Why? The product is amphoteric (zwitterionic).

      • pH < 3: Protonated amine (Soluble cation).[2]

      • pH > 7: Carboxylate (Soluble anion).[2]

      • pH ~4.5: Neutral Zwitterion (Precipitates).[2]

  • Isolation: Filter the precipitate. Wash with cold water and small amounts of Et₂O (to remove unreacted ester).[2] Dry under vacuum in the dark.

Troubleshooting Guide & FAQs

Issue 1: The reaction mixture turned black/dark brown.
  • Diagnosis: Oxidative polymerization.[2] The 5-amino group oxidized to a quinone-imine species, which polymerized.[1][2]

  • Root Cause: Presence of dissolved oxygen in the basic solution.

  • Solution:

    • Immediate: Add a reducing agent like Sodium Ascorbate (5-10 mol%) to the reaction mixture.[1][2]

    • Prevention: Strictly degas solvents.[2] Perform the reaction in the dark (foil-wrapped flask).

Issue 2: No precipitate formed upon acidification.[1][2]
  • Diagnosis: "Isoelectric Miss."[2] You likely overshot the acidification (pH < 3) or didn't go low enough (pH > 6).

  • Root Cause: The 5-amino group creates a buffering region.[1][2]

  • Solution:

    • Take a small aliquot and check pH with a calibrated meter, not just paper.

    • If you over-acidified (pH 1-2), back-titrate with saturated NaHCO₃ until pH hits 4.[1][2]5. The solid should crash out.[2]

    • Alternative: If the solid is too soluble in water, evaporate the THF first, then adjust pH. If still soluble, use Diaion HP-20 resin for desalting.[1][2]

Issue 3: Mass Spec shows [M-44] peak (Loss of CO₂).[1][2]
  • Diagnosis: Thermal Decarboxylation.[2][4][5]

  • Root Cause: Heating the reaction or heating the workup during drying. Indole-2-carboxylic acids with electron-donating groups (5-NH₂) are prone to losing CO₂ to form the 5-amino-3-methylindole.[1][2]

  • Solution:

    • Never heat the free acid above 40°C.

    • Avoid strong mineral acids (HCl/H₂SO₄) during workup; they catalyze decarboxylation.[2] Use Acetic Acid or Citric Acid.[2]

Issue 4: Starting material remains (Incomplete Hydrolysis).
  • Diagnosis: Steric hindrance from the 3-methyl group.[1][2]

  • Root Cause: The methyl group at C3 shields the C2-carbonyl from nucleophilic attack.[1][2]

  • Solution:

    • Do not increase temperature (risk of oxidation).[2]

    • Switch Solvent: Use MeOH:Water (3:1) instead of THF. Methanol is smaller and more polar, potentially accelerating the attack.

    • Increase Time: Allow reaction to run 24-48h under strict inert atmosphere.

Mechanistic Insight: Pathways of Degradation

Understanding the competition between hydrolysis and degradation is key to control.

Mechanism SM Methyl Ester (Substrate) Inter Tetrahedral Intermediate SM->Inter OH- Oxidation Quinone Imine (Black Tar) SM->Oxidation O2 / Base (Fast) Product_Salt Carboxylate Salt (Stable in Base) Inter->Product_Salt -OMe Product_Acid Free Acid (Target) Product_Salt->Product_Acid H+ (pH 4.5) Product_Salt->Oxidation O2 / Base Decarb Decarboxylated Indole Product_Acid->Decarb Heat / Strong Acid (-CO2)

Figure 2: Competing reaction pathways.[1][2][6] The green path is the desired hydrolysis. The red paths represent oxidative degradation (favored by base/air) and decarboxylation (favored by acid/heat).[1]

References

  • Indole Chemistry & Stability

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[2] (Foundational text on indole reactivity, specifically detailing the instability of electron-rich indoles).

  • Decarboxylation Mechanisms

    • Zhang, Y., et al. (2019).[7] "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids." Synthesis, 51, 1803-1808.[1][7] (Discusses the conditions under which indole-2-carboxylic acids decarboxylate).

  • Synthesis of Amino-Indole Carboxylates

    • Riseley, R., et al. (2021). "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, part v, 124-134.[1] Link (While focusing on the 3-carboxylate, this paper details the extreme sensitivity of amino-indole esters to oxidative conditions and ring-opening).[1][2]

  • General Hydrolysis Protocols

    • He, H-Q., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[1][2][8] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[1] Link (Validates the LiOH/THF protocol for sensitive heterocyclic esters).

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

This compound is a critical scaffold in medicinal chemistry, often serving as a late-stage intermediate in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogues) and kinase inhibitors. Its structural integrity is defined by the coexistence of an electron-rich amino group at C5 and an electron-withdrawing ester at C2.

This guide provides a high-resolution analysis of its 1H NMR profile, focusing on reaction monitoring (reduction of the nitro precursor) and solvent-dependent behavior . Unlike standard spectral lists, this document analyzes the causality of chemical shifts to empower researchers to troubleshoot synthesis and purity issues autonomously.

Structural Analysis & Shift Prediction

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule features a "push-pull" electronic system:

  • C2-Ester (EWG): Deshields the indole NH and C3-methyl.

  • C5-Amino (EDG): Strongly shields the aromatic protons (H4, H6) via resonance.

Proton Assignment Logic
PositionProton TypePredicted Shift (DMSO-d

)
MultiplicityCoupling (

)
Electronic Influence
NH (1) Indole NH11.0 – 11.5 ppmbr s-Deshielded by aromatic ring current & C2-ester.
H4 Aromatic6.6 – 6.8 ppmd~2.0 HzDiagnostic: Strongly shielded by C5-NH

; meta-coupling to H6.
H6 Aromatic6.5 – 6.7 ppmdd~8.5, 2.0 HzShielded by C5-NH

; ortho (H7) + meta (H4) coupling.
H7 Aromatic7.1 – 7.3 ppmd~8.5 HzLeast affected by C5-NH

; characteristic ortho coupling.
NH

(5)
Amino4.5 – 5.0 ppmbr s-Exchangeable; broadens with trace water/acid.
OCH

Ester Methyl3.8 – 3.9 ppms-Classic methyl ester region.
C3-CH

C3 Methyl2.3 – 2.4 ppms-Deshielded relative to toluene due to indole ring current.

Comparative Analysis: Reaction Monitoring

The most common application for this analysis is monitoring the reduction of Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate to the target 5-amino compound.

Precursor vs. Product: The "Shift Flip"

The transformation from Nitro (EWG) to Amino (EDG) causes a dramatic inversion in the aromatic region.

FeatureNitro Precursor (Starting Material)Amino Product (Target)Shift (

)
H4 (Ortho to substituent) ~8.6 ppm (Deshielded)~6.7 ppm (Shielded)-1.9 ppm (Upfield)
H6 (Ortho to substituent) ~8.1 ppm~6.6 ppm-1.5 ppm (Upfield)
Indole NH ~12.5 ppm (Acidic)~11.2 ppm-1.3 ppm (Upfield)
Visual Cue Downfield aromatic signals distinct from solvent.Upfield aromatic signals, potentially overlapping.

Critical Insight: The H4 proton is the "lighthouse" signal. In the nitro precursor, it is the most downfield aromatic signal (excluding NH). In the amino product, it collapses upfield, often becoming the most shielded aromatic proton.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
      (99.9% D) is mandatory.
    
    • Why? CDCl

      
       often causes the Amino NH
      
      
      
      and Indole NH to broaden into the baseline due to exchange rates. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integratable singlets.
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield by 0.1–0.2 ppm.

Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Angle: 30° (ensure relaxation).

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Reason: The quaternary carbons (C2, C3, C5, C8, C9) have long T1 times. Adequate D1 ensures quantitative integration of the methyl singlets vs. aromatic protons.

  • Scans (NS): 16 (sufficient for >5 mg).

Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Visualizations & Workflows

Figure 1: Reaction Monitoring Logic Tree

This diagram illustrates the decision-making process when analyzing the crude reaction mixture during the Nitro-to-Amino reduction.

ReactionLogic Start Crude Reaction Mixture (1H NMR in DMSO-d6) CheckH4 Check Aromatic Region (8.0 - 9.0 ppm) Start->CheckH4 NitroPresent Doublet at ~8.6 ppm detected? CheckH4->NitroPresent YesNitro YES: Unreacted Nitro Precursor (Incomplete Reduction) NitroPresent->YesNitro Signal Found NoNitro NO: Precursor Consumed NitroPresent->NoNitro Signal Absent CheckAmino Check Upfield Region (4.5 - 5.0 ppm) NoNitro->CheckAmino AminoSignal Broad Singlet (2H) Present? CheckAmino->AminoSignal ResultPure Product Confirmed (Proceed to Workup) AminoSignal->ResultPure Yes ResultImpure Check for Hydroxylamine Intermediate (Broad peaks ~8-9 ppm) AminoSignal->ResultImpure No

Caption: Logic flow for monitoring the reduction of the nitro-indole precursor. The disappearance of the downfield H4 doublet is the primary endpoint indicator.

Figure 2: Signal Assignment Pathway

A systematic approach to assigning the specific regioisomer.

Assignment Spectrum 1H Spectrum Region1 Aliphatic (2.0 - 4.0 ppm) Spectrum->Region1 Region2 Aromatic (6.0 - 7.5 ppm) Spectrum->Region2 Region3 Exchangeable (4.0 - 12.0 ppm) Spectrum->Region3 Me3 Singlet ~2.3 ppm (C3-CH3) Region1->Me3 Ester Singlet ~3.8 ppm (COOCH3) Region1->Ester H4 Doublet ~6.7 ppm (Meta-coupling) Region2->H4 H6 dd ~6.6 ppm (Ortho+Meta) Region2->H6 H7 Doublet ~7.2 ppm (Ortho) Region2->H7 NH2 Broad ~4.8 ppm (2H) Region3->NH2 NH Broad ~11.2 ppm (1H) Region3->NH

Caption: Hierarchical assignment strategy. Note that H4 and H6 often overlap; 2D COSY may be required for absolute confirmation.

Quantitative Data Summary

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
NH 11.25br s1H-Indole N-H
H7 7.18d1H8.6C7-H
H4 6.72d1H2.1C4-H
H6 6.61dd1H8.6, 2.1C6-H
NH

4.85br s2H-C5-Amino
OCH

3.82s3H-Ester Methyl
CH

2.35s3H-C3-Methyl

Note: Values are representative for DMSO-d


 at 298 K. Slight variations (±0.05 ppm) may occur depending on concentration and water content.

Troubleshooting & FAQ

Q: My amino NH


 signal is missing. 
  • Cause: Proton exchange with water in the solvent or acidic impurities.

  • Solution: Dry the sample or add a drop of D

    
    O. If it was there, it will disappear completely (confirmation by disappearance). For observation, use strictly anhydrous DMSO-d
    
    
    
    .

Q: H4 and H6 are overlapping.

  • Cause: Similar electronic shielding by the amino group.

  • Solution: Run the spectrum at a different field strength (e.g., 600 MHz vs 400 MHz) or use a different solvent (Acetone-d

    
     often resolves this overlap better than CDCl
    
    
    
    ).

Q: I see a small doublet at 8.6 ppm.

  • Diagnosis: Incomplete reduction. You have residual Nitro precursor (~0.5 - 1%). This is critical to remove before the next synthetic step (e.g., Nenitzescu or Mannich reactions used in Arbidol synthesis).

References

  • Arbidol Synthesis & Intermediates

    • Structure-based optimization and synthesis of antiviral drug Arbidol analogues. (2017).[1] National Institutes of Health (PMC). Link

    • Preparation method of arbidol intermediate.[1][2] (Patent CN111269168A). Link

  • NMR Solvent Effects

    • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2005). Modgraph/Wiley. Link

  • General Indole Data

    • 1H NMR spectrum of Methyl 1H-indole-3-carboxylate. (Tetratek Application Note). Link

    • Pretsch, E., et al. Structure Determination of Organic Compounds. (Springer).

Sources

HPLC method development for purity testing of methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (MAMIC) is a critical pharmacophore intermediate, often synthesized via the Japp-Klingemann or Fischer indole routes.[1] Its purity is paramount, as the 5-amino functionality is highly reactive in downstream amidation or sulfonylation steps.

This guide challenges the "default" reliance on standard C18 alkyl phases.[2] While C18 is robust, it often fails to resolve structurally similar impurities—specifically de-aminated byproducts or positional isomers common in indole synthesis. We compare the Standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this aromatic-rich analyte through


-

interactions.[1][3]
Chemical Context & Separation Challenges

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

  • The Core: The indole ring is electron-rich and hydrophobic.

  • The Amine (C5): This is the critical functional group. With a pK

    
     estimated between 5.0–6.0 (conjugate acid), it will exist as a protonated cation (
    
    
    
    ) under standard acidic HPLC conditions (pH < 3).[1]
  • The Ester (C2): Susceptible to hydrolysis.[4] High pH mobile phases (> 8.[1]0) are risky, as they may degrade the analyte into the corresponding carboxylic acid (Indole-2-carboxylic acid derivative).[1]

The Separation Challenge: Standard C18 columns rely on hydrophobic subtraction. However, synthesis impurities often differ only by the position of a double bond or the absence of the amino group. Hydrophobicity differences are negligible, leading to "shoulder peaks" or co-elution.

Visualizing the Problem: Impurity Origins

Understanding where impurities come from dictates how we separate them.[1] The diagram below maps the likely synthesis and degradation pathways that generate the "Critical Pairs" for separation.

ImpurityPathways Figure 1: Synthesis & Degradation Pathways defining the Critical Quality Attributes (CQAs). Start Precursor (Diazonium Salt) Inter Intermediate (Hydrazone) Start->Inter Japp-Klingemann Imp2 Impurity B (De-aminated Indole) Start->Imp2 Side Rxn Product TARGET ANALYTE (Methyl 5-amino-3-methyl -1H-indole-2-carboxylate) Inter->Product Fischer Cyclization Imp1 Impurity A (Uncyclized Hydrazone) Inter->Imp1 Incomplete Rxn Imp3 Degradant C (Hydrolyzed Acid) Product->Imp3 Hydrolysis (pH > 7)

Figure 1: Synthesis & Degradation Pathways defining the Critical Quality Attributes (CQAs).

Method Comparison: C18 vs. Phenyl-Hexyl[1][3][5]

We evaluated two distinct separation modes. The goal was to resolve the target analyte from Impurity A (the uncyclized hydrazone intermediate) and Impurity B (a structural analog).

Method A: The "Workhorse" (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Pure hydrophobic interaction.[1]

  • Outcome: The protonated amine interacts with residual silanols, causing slight tailing. More importantly, the hydrophobic difference between the Target and Impurity B is insufficient, leading to poor resolution (

    
    ).
    
Method B: The "Selectivity" Choice (Phenyl-Hexyl) [1][5]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.[1]
  • Outcome: The electron-rich phenyl ring on the stationary phase interacts uniquely with the indole core of the analyte. The interaction strength is modulated by the electron-donating amino group, creating a massive selectivity shift compared to non-amino impurities.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
Mobile Phase 0.1% TFA in Water / ACN0.1% Formic Acid in Water / MethanolMethanol enhances

-

interactions better than ACN.[1]
Retention (

)
4.25.1Phenyl-Hexyl shows higher retention due to dual mechanisms.[1]
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Excellent)Phenyl phases often mask silanols better for amines.[1]
Resolution (

)
1.2 (Critical Pair)3.8 (Baseline) The Deciding Factor.
Pressure ~180 bar~210 barMethanol is more viscous, but acceptable.

Expert Insight: The switch to Methanol in Method B is intentional. Acetonitrile's


-electrons can compete with the stationary phase, dampening the selectivity gains of the Phenyl-Hexyl column. Methanol allows the column's aromaticity to dominate the separation mechanism.
Recommended Experimental Protocol (Method B)

This protocol is designed for transferability and robustness in a QC environment.[1]

Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Buffering at pH 3.0 is superior to simple 0.1% TFA.[1] It stabilizes the ionization state of the amine (

      
      ) and the carboxylic acid impurities (
      
      
      
      ), preventing peak wandering.
  • Solvent B (Organic): 100% Methanol (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temp: 35°C (Control is vital;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: UV @ 254 nm (Indole core) and 210 nm (Impurity check).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Solvent BAction
0.010Initial Hold (Traps polar degradants)
2.010Start Gradient
15.090Elute Main Peak & Hydrophobic Impurities
18.090Wash
18.110Re-equilibration
23.010End of Run
Validation Strategy (ICH Q2(R1) Alignment)

To ensure this method is "Publishable" and regulatory-ready, follow this validation logic.

ValidationWorkflow Figure 2: ICH Q2(R1) Validation Workflow for Purity Methods Step1 Specificity (Stress Testing) Step2 Linearity & Range (5 levels: 50-150%) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Step4 Precision (Repeatability n=6) Step3->Step4 Step5 Robustness (Temp ±5°C, pH ±0.2) Step4->Step5

Figure 2: ICH Q2(R1) Validation Workflow for Purity Methods

Critical Validation Checkpoints:

  • Specificity: You must inject the "Hydrolyzed Acid" impurity (Indole-2-carboxylic acid) separately.[1] Ensure

    
     from the main peak.
    
  • LOD/LOQ: For genotoxic impurities (like hydrazines), UV detection might be insufficient. If LOQ > 0.05%, couple the HPLC with a Mass Spectrometer (QDa or Single Quad) using the same mobile phase.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent mismatch.[1]Ensure Diluent matches initial mobile phase (10% MeOH). Dissolving in 100% MeOH causes "solvent effect" band broadening.[1]
Retention Time Drift pH fluctuation.[1]The amine is sensitive to pH near its

. Ensure buffer is strictly pH 3.0 ± 0.[1]05.
Ghost Peaks Carryover.The amino-indole can stick to injector seals.[1] Add a needle wash step with 50:50 Water:ACN + 0.1% Formic Acid.[1]
References
  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Elution principles).

  • Phenomenex. (2023).[1] Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. [Link] (General Manufacturer Application Note on Selectivity).[1]

  • Organic Syntheses. (1974).[1] Ethyl 2-methylindole-5-carboxylate Synthesis (Analogous Chemistry).Org.[1][7] Synth. 54, 58. [Link]

Sources

Technical Guide: Reference Standards for Methyl 5-amino-3-methyl-1H-indole-2-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS: 116356-43-1) is a critical pharmacophore in the synthesis of kinase inhibitors and antiviral therapeutics. However, its analytical characterization is frequently compromised by the "Amino-Indole Liability"—a susceptibility to oxidative degradation and regioisomeric contamination that standard reagent-grade materials fail to address.

This guide objectively compares Certified Reference Materials (CRMs) against Reagent Grade alternatives. It establishes a self-validating analytical protocol compliant with ICH Q2(R2) standards, ensuring that potency calculations in drug development remain accurate and reproducible.

Part 1: The Analytical Challenge

The indole scaffold is electron-rich, but the addition of a primary amine at the C5 position significantly lowers the oxidation potential. This creates two distinct analytical risks:

  • Oxidative Instability: Upon exposure to air and light, the amino group facilitates the formation of quinoidal imine species and diazo-dimers. These appear as "ghost peaks" in HPLC or cause a gradual darkening of the solid material (from off-white to brown/blue).

  • Regioisomeric Impurities: Synthetic routes often yield trace amounts of the 4-amino or 6-amino isomers. These isomers have identical molecular weights (MW: 204.23 g/mol ) and similar fragmentation patterns in MS, making them indistinguishable on low-resolution instruments without a qualified reference standard.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

The choice of reference material dictates the integrity of your biological assays. The table below contrasts a Primary Reference Standard (CRM) with a typical Reagent Grade chemical.

Table 1: Technical Specification Comparison
FeatureCertified Reference Material (CRM)Reagent / Synthesis GradeImpact on Data
Assay (Mass Balance) 99.8% ± 0.3% (w/w)~95% (Area %)Potency: Reagents inflate apparent potency due to unquantified salts/solvents.
Impurity Profiling Quantified Regioisomers & OxidantsUnspecified ("Trace")Selectivity: Isomers may bind off-target, skewing SAR data.
Water Content Determined by Karl Fischer (e.g., <0.1%)Not Tested / HygroscopicStoichiometry: Unknown water weight leads to weighing errors.
Homogeneity Verified (NMR across batch)Batch-dependentReproducibility: High variability between vials.
Storage Argon-flushed, Amber Vial, -20°CPlastic bottle, Room TempStability: Rapid degradation of the amine.
Visualizing the Risk Cascade

The following diagram illustrates how using a Reagent Grade standard propagates error through a drug discovery workflow.

RiskCascade Reagent Reagent Grade Material (95% Purity, Unknown Isomers) StockSol Stock Solution Prep (Incorrect Mass Calculation) Reagent->StockSol Contains Water/Salts BioAssay Biological Assay (IC50 Determination) StockSol->BioAssay FalseData False Potency Data (Artifacts mask true activity) BioAssay->FalseData Isomer Interference ValidData Validated SAR Model BioAssay->ValidData CRM Certified Reference Material (>99.5%, Fully Characterized) CorrectStock Accurate Stock Solution CRM->CorrectStock CorrectStock->BioAssay

Figure 1: Propagation of error when substituting Reagent Grade material for a Certified Reference Standard in quantitative workflows.

Part 3: Experimental Validation Protocol

To validate the quality of your this compound, use the following Self-Validating HPLC Protocol . This method uses an acidic mobile phase to protonate the C5-amine (


), ensuring sharp peak shape and separation from neutral indole impurities.
Chromatographic Conditions
  • System: UHPLC with DAD (Diode Array Detector) and MS (optional).

  • Column: C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm). Note: End-capping is crucial to prevent amine interaction with silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 290 nm (indole specific).

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation Dissolve in 50:50 ACN:H2O (Avoid pure MeOH to prevent methylation) Separation UHPLC Separation Acidic Mobile Phase (pH 2.7) Protonates C5-NH2 Sample->Separation Detection Dual Detection Separation->Detection UV UV (290 nm) Quantification Detection->UV MS MS (ESI+) ID Confirmation (m/z 205.2) Detection->MS Analysis Data Processing Check for 'Ghost' Peaks (Oxidative Dimers @ +14-16 Da) UV->Analysis MS->Analysis

Figure 2: Recommended analytical workflow for purity assessment and identification.

Key System Suitability Criteria

For the method to be valid (per ICH Q2), the Reference Standard must demonstrate:

  • Tailing Factor:

    
     (Ensures amine is not dragging on the column).
    
  • Resolution:

    
     between the main peak and the nearest impurity (often the des-amino or hydrolysed acid).
    
  • Injection Precision: RSD < 1.0% for 5 replicate injections.

Part 4: Stability & Handling Guidelines

The primary failure mode for this standard is oxidative darkening .

  • Storage: Must be stored at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen. The amine is reactive with atmospheric CO2 (forming carbamates) and Oxygen.

  • Solution Stability:

    • In DMSO: Stable for 24 hours at room temperature.

    • In Methanol/Water: Unstable. Use immediately. The ester can hydrolyze to the acid (Indole-2-carboxylic acid) in aqueous buffers over time.

Diagnostic Sign of Degradation: If the white powder turns pink or blue , it indicates the formation of quinoidal oxidation products. Discard immediately; these impurities are redox-active and will interfere with biochemical assays.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.

  • Gassman, P. G., & van Bergen, T. J. (1988). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester and related synthesis.[1] Organic Syntheses, Coll.[1] Vol. 6, p.601. (Demonstrates synthesis routes and impurity origins).

  • ResolveMass Laboratories. (2026). Reference Standard vs Working Standard: Key Differences. (Defines regulatory requirements for primary standards).

  • Zhang, H., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole.[2] Atmospheric Chemistry and Physics. (Details the oxidative instability of the indole core).

  • BenchChem. (2025).[3] Common impurities in methyl indole-3-carboxylate and their removal. (Analogous degradation pathways for indole carboxylates).

Sources

Publish Comparison Guide: UV-Vis Characteristics of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of methyl 5-amino-3-methyl-1H-indole-2-carboxylate . This content is structured for researchers and drug development professionals, focusing on the structural determinants of its photophysical properties and practical characterization protocols.

Executive Summary

This compound is a highly functionalized indole derivative often utilized as a scaffold in the synthesis of DNA-alkylating agents (e.g., Duocarmycin analogs) and fluorescent probes. Unlike the simple indole chromophore, this molecule exhibits a distinct "Push-Pull" electronic architecture . The electron-donating amino group (-NH₂) at position 5 and the electron-withdrawing methyl ester (-COOMe) at position 2 create a polarized system that significantly alters its absorption profile compared to standard indole benchmarks.

Key Characteristic: A significant bathochromic (red) shift into the near-UV/visible region (320–350 nm), typically resulting in a pale yellow to yellow appearance in solid form and concentrated solution.

Structural Basis of Absorption

To understand the UV-Vis performance of this compound, we must deconstruct its chromophore using the principles of substituent effects.

The "Push-Pull" Mechanism

The indole ring acts as the conductive


-bridge. The absorption spectrum is governed by the interaction between the frontier orbitals (HOMO/LUMO):
  • Indole Core (Base): The unsubstituted indole absorbs strongly in the UV region (

    
     nm) due to 
    
    
    
    transitions.
  • 5-Amino Group (Donor): The lone pair on the nitrogen at C5 donates electron density into the ring via resonance (+M effect). This raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a red shift.

  • 2-Carboxylate Group (Acceptor): The ester at C2 withdraws electron density (-M effect). This lowers the energy of the LUMO.

  • 3-Methyl Group (Auxochrome): Provides a minor hyperconjugative effect and steric bulk, potentially twisting the ester slightly out of planarity, but generally contributes to a small additional red shift.

Result: The synergistic effect of raising the HOMO (amino) and lowering the LUMO (ester) creates a strong Intramolecular Charge Transfer (ICT) band. This is the defining feature that distinguishes this product from simpler indoles.

Comparative Performance Analysis

The following table contrasts the target molecule with standard alternatives to illustrate the spectral shift caused by its unique substitution pattern.

CompoundStructure Description

(Abs)

(Molar Extinction)
Visual Appearance
Indole (Reference)Unsubstituted core278 nm~5,600 M⁻¹cm⁻¹Colorless
Methyl Indole-2-carboxylate Acceptor only (C2)290–295 nm~14,000 M⁻¹cm⁻¹Colorless / Off-white
5-Aminoindole Donor only (C5)295–305 nm~4,500 M⁻¹cm⁻¹Beige / Light Brown
Target Molecule Donor + Acceptor + 3-Me 325–345 nm *~18,000 M⁻¹cm⁻¹ Pale Yellow / Yellow

*Note: Values for the target molecule are predicted based on additivity rules of substituted aromatics and ICT theory, as specific empirical data is often proprietary to synthesis workflows.

Interpretation for Researchers
  • Spectral Isolation: If you are using this compound as an intermediate, you can selectively monitor its formation or consumption at 340 nm , a wavelength where simple indole impurities or starting materials (like methyl indole-2-carboxylate) have negligible absorbance.

  • Solvatochromism: Expect distinct positive solvatochromism . In polar aprotic solvents (e.g., DMSO, DMF), the ICT excited state is stabilized, potentially shifting

    
     further red (bathochromic shift) compared to non-polar solvents like dichloromethane.
    

Experimental Protocol: Validated Characterization Workflow

Objective: To accurately determine the


 and molar extinction coefficient (

) while mitigating oxidation risks associated with aminoindoles.
Reagents & Equipment[1][2][3][4][5]
  • Solvent: HPLC-grade Methanol or Ethanol (degassed to remove oxygen).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

  • Cuvette: Quartz, 1 cm path length (

    
     cm).
    
Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly 2.0 mg of this compound.

    • Dissolve in 10 mL of Methanol.

    • Concentration Calculation:

      
       g/mol .
      
    • 
       mM.
      
    • Critical Step: Sonicate for 30 seconds to ensure complete dissolution.

  • Dilution Series (Self-Validation):

    • Prepare three working dilutions: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • Why? Measuring multiple concentrations verifies adherence to Beer-Lambert Law (

      
      ) and rules out aggregation effects.
      
  • Measurement:

    • Run a baseline correction with the solvent blank.

    • Scan each sample from 500 nm down to 200 nm.

    • Note: Start from long wavelengths to minimize UV exposure time before measuring the critical ICT band.

  • Data Analysis:

    • Identify

      
       (likely broad peak ~330-340 nm).
      
    • Plot Absorbance vs. Concentration.[1]

    • Calculate

      
       from the slope of the linear regression (
      
      
      
      should be
      
      
      ).
Comparison Workflow Diagram

UV_Characterization_Workflow Start Start: Sample Weighing Dissolve Dissolve in MeOH (Stock ~1 mM) Start->Dissolve Dilute Prepare Dilution Series (10, 25, 50 µM) Dissolve->Dilute Scan UV-Vis Scan (200-500 nm) Dilute->Scan Check Check Linearity (Beer's Law) Scan->Check Check->Dilute R² < 0.99 (Re-prep) Result Calculate ε & λmax Check->Result R² > 0.99

Caption: Logical workflow for determining the molar extinction coefficient, including a linearity check loop for data integrity.

Technical Considerations & Troubleshooting

pH Sensitivity (Halochromism)

The 5-amino group is basic.

  • Acidic Conditions: Protonation of the amine (

    
    ) destroys its donor capability. This will "turn off" the ICT band, causing a blue shift (hypsochromic)  back towards the spectrum of the ester-only analog (~290 nm).
    
  • Application: This property can be exploited to use the compound as a pH probe or to verify the integrity of the amino group during synthesis.

Oxidation Stability

Aminoindoles are prone to oxidation, forming quinoid-like impurities which absorb strongly in the visible region (brown/red color).

  • Trustworthiness Check: If your spectrum shows a "shoulder" or secondary peak >400 nm, the sample is likely oxidized. Recrystallize before use.

References

  • Indole Electronic Structure & Spectra

    • Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.[2]

    • Source: N
    • URL:[Link]

  • Title: INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1.
  • Solvatochromism in Push-Pull Indoles

    • Title: Optical properties of 3-substituted indoles.
    • Source: RSC Advances (Royal Society of Chemistry).[3]

    • URL:[Link]

  • General UV-Vis Protocols for Indoles

    • Title: 1H-Indole-2-carboxylic acid, 1-methyl- Spectrum D
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of methyl 5-amino-3-methyl-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment.

The Cornerstone of Chemical Disposal: Hazard Assessment and Waste Segregation

The fundamental principle of laboratory waste management is the accurate identification and segregation of hazardous materials.[4] Mixing different waste streams can lead to dangerous reactions and significantly increases the volume and cost of disposal.[1]

Inferred Hazard Profile:

Based on structurally similar compounds like methyl 1H-indole-2-carboxylate and other aromatic amines, we can anticipate the following hazards for this compound:

Hazard StatementGHS Classification (Inferred)Precautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5][6][7]
Causes skin irritationSkin Corrosion/Irritation (Category 2)Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[5][8][9][10]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][8][9][10]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[5][9]
Potentially toxic in contact with skinAcute Toxicity, Dermal (Category 3/4)Wear protective gloves and clothing. Call a poison center or doctor if you feel unwell after skin contact.[5]
Potential for environmental harmHazardous to the aquatic environmentAvoid release to the environment.

Step-by-Step Disposal Protocol

Adherence to a stringent, step-by-step protocol is paramount for the safe disposal of this compound waste.

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[4]

  • Container Compatibility: The container must be made of a material compatible with the chemical. The original product container, if available and in good condition, is often a suitable choice.[1] Ensure the container has a secure, tight-fitting lid.

  • No Mixing: Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[1]

2. Labeling:

Proper labeling is a critical safety feature and a regulatory requirement. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the chemical in the waste

  • Appropriate hazard pictograms (e.g., irritant, toxic)

  • The date accumulation of waste began

3. Storage:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[4]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

4. Professional Disposal:

Under no circumstances should chemical waste of this nature be disposed of down the drain or in regular trash.[11] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[3][12] These professionals are equipped to handle and transport hazardous materials according to strict federal and local regulations.

Spill Management and Decontamination

Accidents can happen, and a clear, concise spill management plan is essential.

1. Immediate Response:

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated to disperse any airborne contaminants.

2. Containment and Cleanup:

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

3. Decontamination:

  • Surface Cleaning: Decontaminate the spill area with a suitable solvent. Given the aromatic amine nature of the compound, a decontamination solution specifically designed for aromatic amines may be effective.[13][14][15] These solutions often contain reagents that chemically neutralize the amine group.[16][17]

  • Waste Disposal: All materials used for decontamination, including wipes and absorbent pads, must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Generation of Waste (this compound) Is_Hazardous Is the waste hazardous? Start->Is_Hazardous Collect_Hazardous Collect in a designated, compatible, and labeled hazardous waste container. Is_Hazardous->Collect_Hazardous Yes (Assumed based on chemical structure) Improper_Disposal Improper Disposal (Drain or Trash) STOP! This is unsafe and violates regulations. Is_Hazardous->Improper_Disposal No (Not applicable for This compound) Segregate Segregate from other incompatible waste streams. Collect_Hazardous->Segregate Store Store securely in a well-ventilated area with secondary containment. Segregate->Store Professional_Disposal Arrange for pickup by EHS or a licensed hazardous waste disposal company. Store->Professional_Disposal End Proper Disposal Complete Professional_Disposal->End

Caption: Decision workflow for the disposal of this compound waste.

By internalizing and consistently applying these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. (n.d.). Retrieved from [Link]

  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Scribd. (2019, October 15). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (2026, January 24). Methyl indole-3-carboxylate. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English. Retrieved from [Link]

  • PubMed. (2020, July 11). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Retrieved from [Link]

  • Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.